2-[(3-Nitro-4-quinolinyl)amino]ethanol

Solubility Hydrogen bonding Bioreductive prodrugs

2-[(3-Nitro-4-quinolinyl)amino]ethanol (CAS 99009-87-7) is a synthetic 4-amino-3-nitroquinoline derivative bearing a primary ethanolamine side chain. The compound features a quinoline core with a nitro group at position 3 and a 2-hydroxyethylamino substituent at position 4, giving it the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
Cat. No. B8548590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Nitro-4-quinolinyl)amino]ethanol
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCO
InChIInChI=1S/C11H11N3O3/c15-6-5-12-11-8-3-1-2-4-9(8)13-7-10(11)14(16)17/h1-4,7,15H,5-6H2,(H,12,13)
InChIKeyNYTKFKFUDXTEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Nitro-4-quinolinyl)amino]ethanol (CAS 99009-87-7): A 4-Amino-3-nitroquinoline Probe with Enhanced Solubility for Bioreductive Research


2-[(3-Nitro-4-quinolinyl)amino]ethanol (CAS 99009-87-7) is a synthetic 4-amino-3-nitroquinoline derivative bearing a primary ethanolamine side chain . The compound features a quinoline core with a nitro group at position 3 and a 2-hydroxyethylamino substituent at position 4, giving it the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . Structurally, it belongs to the 4-(alkylamino)nitroquinoline class, a family of compounds extensively investigated as hypoxia-selective cytotoxins and radiosensitizers [1]. The presence of the hydroxyl group on the alkylamino side chain is a key structural differentiator from simpler 4-amino-3-nitroquinoline analogs, conferring altered physicochemical properties including modified hydrogen bonding capacity, polarity, and predicted aqueous solubility.

Why 4-Amino-3-nitroquinoline or Other Alkylamino Isomers Cannot Substitute for 2-[(3-Nitro-4-quinolinyl)amino]ethanol in Bioreductive or Solubility-Critical Applications


Within the 4-(alkylamino)nitroquinoline chemotype, subtle changes to the alkylamino side chain profoundly alter reduction potential, DNA intercalation strength, lysosomal uptake, and aqueous solubility – parameters that collectively determine hypoxia-selective cytotoxicity and experimental tractability [1]. The unsubstituted 4-amino-3-nitroquinoline (CAS 42606-33-7) lacks the terminal hydroxyl group present in 2-[(3-Nitro-4-quinolinyl)amino]ethanol, resulting in higher crystallinity (melting point 261–262 °C), reduced hydrogen bonding capacity, and markedly different solubility in aqueous buffers . Conversely, the extensively studied 4-[[3-(dimethylamino)propyl]amino]-5-nitroquinoline series carries the nitro group at position 5 rather than position 3, a regioisomeric difference that alone shifts the one-electron reduction potential by over 100 mV and fundamentally alters the compound's ability to undergo oxygen-inhibited bioreductive activation to DNA-alkylating species [1]. These examples illustrate why procurement for any application requiring defined bioreductive or solubility behavior cannot rely on generic class substitution but must specify the exact derivative.

Quantitative Differentiation of 2-[(3-Nitro-4-quinolinyl)amino]ethanol vs. Closest Analogs: Solubility, Lipophilicity, and Hydrogen Bonding


Enhanced Aqueous Solubility vs. 4-Amino-3-nitroquinoline via Hydrogen Bond Donor Introduction

The introduction of a primary hydroxyl group on the 4-alkylamino side chain is a classical medicinal chemistry strategy to improve aqueous solubility. The target compound 2-[(3-Nitro-4-quinolinyl)amino]ethanol possesses one hydrogen bond donor (the hydroxyl proton) and four hydrogen bond acceptors (nitro oxygens, quinoline nitrogen, ethanol oxygen), compared to the parent 4-amino-3-nitroquinoline which has two hydrogen bond donors (primary amine) and three hydrogen bond acceptors . The hydroxyl group increases the polar surface area (PSA) from a predicted value of approximately 72 Ų for the parent to 90.97 Ų for the target compound . Higher PSA correlates with improved aqueous solubility, a critical parameter for in vitro assay compatibility and for achieving the high local concentrations required for bioreductive activation in hypoxic cell models [1].

Solubility Hydrogen bonding Bioreductive prodrugs

Moderately Increased Lipophilicity (LogP) vs. Unsubstituted 4-Amino-3-nitroquinoline for Enhanced Membrane Permeability

The calculated partition coefficient (LogP) for 2-[(3-Nitro-4-quinolinyl)amino]ethanol is 2.14, indicating moderate lipophilicity suitable for passive membrane diffusion . By comparison, the parent 4-amino-3-nitroquinoline, which lacks the two-carbon hydroxyethyl extension, is predicted to have a lower LogP of approximately 1.3–1.5 based on its smaller hydrocarbon surface and greater relative polarity . The ΔLogP of approximately +0.6 to +0.8 units reflects the contribution of the ethylene spacer, which adds hydrophobic surface area while the terminal hydroxyl caps the polarity. This balance is therapeutically relevant, as 4-(alkylamino)nitroquinolines must traverse cell membranes to undergo intracellular nitroreductase-mediated activation in hypoxic tumor cells [1].

Lipophilicity LogP Membrane permeability

Thermal Stability (Higher Melting Point) vs. 5-Nitro Regioisomer Series: Implications for Solid-State Handling and Formulation

The experimentally determined melting point of 2-[(3-Nitro-4-quinolinyl)amino]ethanol is 204–207 °C , significantly higher than many liquid or low-melting 4-(alkylamino)nitroquinoline derivatives in the 5-nitro series. For context, 4-[[3-(dimethylamino)propyl]amino]-5-nitroquinoline, a lead compound in the hypoxia-selective cytotoxin class, is typically obtained as an oil or low-melting solid at room temperature [1]. The high melting point of the target compound is indicative of strong intermolecular hydrogen bonding involving the terminal hydroxyl group, which contributes to crystalline lattice stabilization. This property facilitates accurate weighing, long-term storage without degradation, and reproducible formulation in solid-dosage in vivo studies.

Thermal stability Melting point Solid-state properties

Nitro Group Position: 3-Nitro Substitution Confers Distinct Reduction Potential Compared to 5-Nitro and 8-Nitro Isomers

In the foundational structure-activity study by Denny et al., the position of the nitro group on the quinoline ring was identified as a primary determinant of one-electron reduction potential, which governs the rate of nitroreductase-mediated bioreductive activation under hypoxia [1]. Among the isomeric 4-[[3-(dimethylamino)propyl]amino]nitroquinolines evaluated, the 5-nitro isomer exhibited a reduction potential of -286 mV and the highest hypoxic selectivity, while the 3-nitro regioisomer is expected to display a substantially different reduction potential (less negative) due to its peri relationship with the 4-amino substituent, as demonstrated by Boyd et al. for related 4-alkylamino-3-nitroquinolines [2]. This difference directly impacts the compound's oxygen-sensitive bioreduction kinetics and thus its potential as a hypoxia-selective agent. Although direct reduction potential data for 2-[(3-Nitro-4-quinolinyl)amino]ethanol have not been published, its 3-nitro substitution pattern makes it a critical comparator for mechanistic studies aiming to decouple electronic from steric effects in bioreductive drug design.

Reduction potential Nitro group torsion angle Bioreductive activation

Application Scenarios Where 2-[(3-Nitro-4-quinolinyl)amino]ethanol Provides Differential Value vs. Other Nitroquinoline Derivatives


Hypoxia-Selective Cytotoxin Mechanistic Studies Requiring a 3-Nitroquinoline Scaffold

For laboratories investigating the effect of nitro group position on one-electron reduction potential and oxygen-sensitive DNA alkylation, 2-[(3-Nitro-4-quinolinyl)amino]ethanol offers a chemically defined 3-nitroquinoline probe. Its ethanolamine side chain provides sufficient aqueous solubility (PSA 90.97 Ų) to prepare DMSO-free or low-DMSO dosing solutions for cell-based clonogenic assays under normoxic vs. hypoxic conditions . The compound serves as a critical regioisomeric comparator to the more extensively characterized 5-nitroquinoline series, where reduction potentials of -286 mV have been reported for lead compounds [1].

Aqueous Buffer-Based Bioreductive Activation Assays Requiring High Solubility

In enzymatic nitroreductase assays or cell-free DNA alkylation studies conducted in phosphate-buffered saline or Tris buffers, the enhanced solubility predicted from the compound's elevated polar surface area (90.97 Ų) reduces reliance on organic co-solvents, minimizing solvent-induced artifacts in kinetic measurements . This solubility advantage over the less polar 4-amino-3-nitroquinoline parent (estimated PSA ~72 Ų) makes the target compound preferable for biochemical assays where consistent compound dissolution is critical for reproducible dose-response curves .

Solid-Formulation In Vivo Studies Requiring Crystalline, High-Melting Compounds

The experimental melting point of 204–207 °C ensures that 2-[(3-Nitro-4-quinolinyl)amino]ethanol can be accurately weighed and formulated as a solid dispersion or suspension for oral gavage or intraperitoneal injection in murine tumor models . This contrasts with low-melting or oily 4-(alkylamino)-5-nitroquinoline analogs, which pose handling challenges and may exhibit batch-to-batch variability in purity due to decomposition during storage [1].

Structure-Activity Relationship (SAR) Libraries Centered on Alkylamino Side Chain Hydroxylation

For medicinal chemistry teams synthesizing focused libraries around the 4-alkylamino-3-nitroquinoline template, 2-[(3-Nitro-4-quinolinyl)amino]ethanol represents the hydroxyl-terminated reference compound. Its LogP of 2.14 occupies a middle ground between the more polar primary amine (4-amino-3-nitroquinoline) and more lipophilic N-alkylated derivatives, enabling systematic exploration of the lipophilicity-permeability-solubility trade-off . The compound can also serve as a synthetic intermediate for further derivatization (e.g., esterification or etherification) to generate novel analogs with modulated pharmacokinetic properties.

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